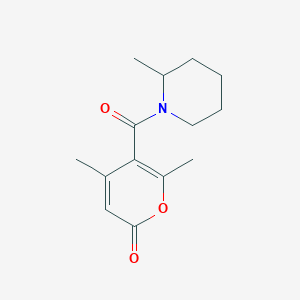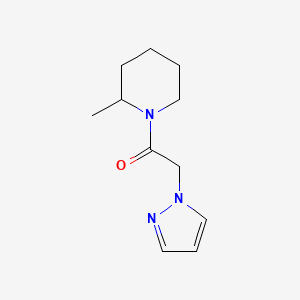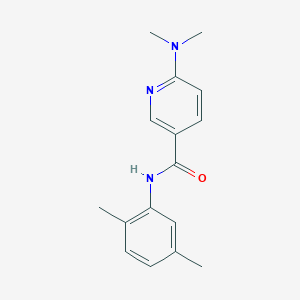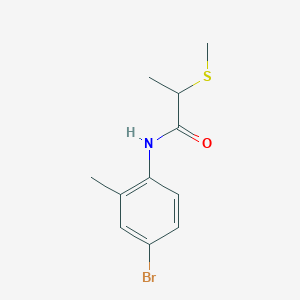
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, also known as J147, is a synthetic compound that has gained attention for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to increase levels of proteins involved in neuronal growth and survival, as well as reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to improving memory and cognitive function, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to reduce levels of beta-amyloid and tau, two proteins that are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide in lab experiments is that it has been extensively studied in animal models and has shown promising results. Additionally, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to be well-tolerated and has not been associated with significant side effects. However, one limitation of using N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is that it is a relatively new compound and further studies are needed to fully understand its potential as a treatment for neurodegenerative diseases.
Orientations Futures
There are a number of future directions for research on N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide. One area of interest is the potential use of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide as a treatment for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to understand the long-term effects of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide and its potential for use in humans. Finally, researchers are exploring the possibility of combining N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide with other compounds to enhance its neuroprotective effects.
Méthodes De Synthèse
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide was first synthesized by scientists at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the reaction of two compounds, curcumin and cyclohexyl bisphenol A, in the presence of a catalyst. The resulting compound, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, has been shown to have neuroprotective and cognitive-enhancing properties.
Applications De Recherche Scientifique
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been extensively studied in animal models of Alzheimer's disease and has shown promising results. In a study published in the journal Aging Cell, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide was found to improve memory and cognitive function in mice with advanced Alzheimer's disease. Additionally, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to protect against the toxic effects of beta-amyloid, a protein that accumulates in the brains of Alzheimer's patients.
Propriétés
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-6-8-13(9-7-12)16(2)15(19)11-17-10-4-3-5-14(17)18/h3-5,10,12-13H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOASHKIHOVFRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)

![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)

![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)

![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)


